2,2-dimethyl-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]propanamide
Description
2,2-Dimethyl-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]propanamide is a structurally complex amide derivative characterized by a 2,2-dimethylpropanamide core linked to a phenyl ring. The phenyl group is further substituted with a carbamoylmethyl moiety attached to a thiophen-2-ylmethyl group.
Properties
IUPAC Name |
2,2-dimethyl-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-18(2,3)17(22)20-14-8-6-13(7-9-14)11-16(21)19-12-15-5-4-10-23-15/h4-10H,11-12H2,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJWUXPHTLUEKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2-Dimethyl-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]propanamide, identified by its CAS number 1060250-45-4, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 400.5 g/mol. The structure features a thiophene moiety, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 1060250-45-4 |
Biological Activity Overview
Research indicates that compounds with thiophene and amide functionalities often exhibit significant biological activities, including antiviral, antibacterial, and anticancer properties. The specific biological activity of this compound has not been extensively documented in the literature; however, related compounds provide insights into its potential effects.
Antiviral Activity
A study highlighted that heterocyclic compounds similar to the target compound show promising antiviral effects. For instance, N-Heterocycles have been reported to inhibit viral replication effectively at micromolar concentrations (EC50 values ranging from 5 to 28 μM) against respiratory syncytial virus (RSV) and other viruses . While specific data on the target compound's antiviral efficacy is lacking, its structural similarities suggest potential antiviral properties.
Anticancer Potential
Compounds featuring thiophene rings have been investigated for their anticancer properties. For example, derivatives have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Although no direct studies on the target compound exist, its structural components align with those of known anticancer agents.
Case Studies and Research Findings
- Antiviral Efficacy : In a study on thiazolidinone derivatives, compounds demonstrated significant antiviral activity with IC50 values as low as 0.35 μM against hepatitis C virus (HCV) . This suggests that similar structures might yield effective results against viral pathogens.
- Anticancer Activity : Research on thiophene-based compounds revealed their ability to inhibit tumor growth in various cancer models. For instance, certain thiophene derivatives exhibited cytotoxicity against breast cancer cells with IC50 values in the low micromolar range .
- Mechanistic Insights : Studies have shown that compounds with thiophene and amide functionalities can interfere with DNA replication and repair mechanisms in cancer cells. This interference often leads to enhanced apoptosis and reduced cell viability .
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties:
The compound is part of a class of dimethylamine derivatives known for their diverse pharmacological activities. These include antimicrobial, anticancer, analgesic, and antihistaminic properties. The unique structure of dimethylamine allows for modulation of various biological targets, making it a valuable candidate for drug development .
Therapeutic Potential:
Research indicates that compounds with similar structures have shown efficacy in treating infectious diseases, particularly bacterial infections. They also exhibit anticancer activity by targeting specific biochemical pathways involved in tumor growth and metastasis. The compound may serve as a scaffold for developing new therapeutics aimed at these diseases .
Synthetic Strategies:
The synthesis of 2,2-dimethyl-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]propanamide typically involves functional group manipulation and combinatorial chemistry approaches. These methods allow for the optimization of the compound's pharmacological properties while minimizing the use of hazardous chemicals .
Case Studies
Antimicrobial Activity:
In a study focusing on the antimicrobial properties of dimethylamine derivatives, this compound was tested against various bacterial strains. The results indicated significant antibacterial activity, positioning this compound as a potential lead in antibiotic development .
Anticancer Research:
Another case study investigated the compound's effects on cancer cell lines. The findings demonstrated that it inhibited cell proliferation and induced apoptosis in specific cancer types. This suggests its potential utility as an anticancer agent, warranting further exploration into its mechanisms of action and therapeutic applications .
Material Science Applications
Beyond medicinal uses, this compound has potential applications in material science, particularly in the development of polymers and nanomaterials. Its unique chemical structure can be utilized to enhance the properties of materials used in various industrial applications.
Comparison with Similar Compounds
Table 1: Key Molecular Features of Selected Propanamide Derivatives
Key Observations:
Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound enhances electron deficiency, likely increasing resistance to oxidative degradation compared to the electron-rich thiophene in the target compound .
Heterocyclic Influence : Thiophene and thiazole substituents (target compound, ) may enhance π-π stacking interactions or metal coordination, relevant to catalytic or pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
